Human ChoKα vs. ChoKβ Selectivity: RSM-932A Matches MN58b's Potency with 33-Fold Specificity
In a direct head-to-head enzymatic assay comparing a panel of ChoKα inhibitors, RSM-932A demonstrated an IC50 of 1 ± 0.12 μM against human recombinant ChoKα, which is comparable to the potency of MN58b (1.4 ± 0.17 μM). However, RSM-932A exhibits a 33-fold selectivity for ChoKα over ChoKβ (IC50 = 33 μM), a profile that is distinct from other inhibitors in its class [1].
| Evidence Dimension | Enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 1 ± 0.12 μM (ChoKα); 33 μM (ChoKβ) |
| Comparator Or Baseline | MN58b: 1.4 ± 0.17 μM (ChoKα); >50 μM (ChoKβ); ACG-548B: 0.12 ± 0.02 μM (ChoKα); 48.9 μM (ChoKβ) |
| Quantified Difference | RSM-932A is 33-fold selective for ChoKα over ChoKβ; MN58b is >36-fold selective; ACG-548B is 408-fold selective. |
| Conditions | Recombinant bacterial extracts expressing human ChoKα or ChoKβ; MTT assay; data from 3-9 independent experiments performed in quadruplicate. |
Why This Matters
The well-defined 33-fold selectivity ratio for RSM-932A provides a reproducible benchmark for ChoKα-specific effects in complex biological systems, enabling clearer interpretation of results compared to using less selective or undefined inhibitors.
- [1] Lacal JC, et al. Preclinical characterization of RSM-932A, a novel anticancer drug targeting the human choline kinase alpha, an enzyme involved in increased lipid metabolism of cancer cells. Mol Cancer Ther. 2015;14(1):31-9. (Supplementary Table S2) View Source
